molecular formula C7H10O B025783 (E)-4-cyclopropylbut-3-en-2-one CAS No. 105891-18-7

(E)-4-cyclopropylbut-3-en-2-one

Cat. No.: B025783
CAS No.: 105891-18-7
M. Wt: 110.15 g/mol
InChI Key: AKBUQKWXWWDVNF-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-Cyclopropylbut-3-en-2-one is an α,β-unsaturated ketone (enone) featuring a cyclopropane ring substituent at the C4 position. Its molecular formula is C₇H₁₀O, with a molecular weight of 110.15 g/mol . The compound’s key structural attributes include:

  • A conjugated enone system (C=O and C=C bonds in conjugation).
  • A strained cyclopropane ring, which introduces unique steric and electronic effects.
  • The E-stereochemistry at the C3-C4 double bond, confirmed by its IUPAC name and spectral data (e.g., NMR coupling constants) .

This compound is primarily utilized in organic synthesis as a dienophile or electrophile in cycloaddition and conjugate addition reactions. Its cyclopropane moiety enhances reactivity due to ring strain, while the enone system enables participation in Michael additions and Diels-Alder reactions.

Properties

CAS No.

105891-18-7

Molecular Formula

C7H10O

Molecular Weight

110.15 g/mol

IUPAC Name

(E)-4-cyclopropylbut-3-en-2-one

InChI

InChI=1S/C7H10O/c1-6(8)2-3-7-4-5-7/h2-3,7H,4-5H2,1H3/b3-2+

InChI Key

AKBUQKWXWWDVNF-NSCUHMNNSA-N

SMILES

CC(=O)C=CC1CC1

Isomeric SMILES

CC(=O)/C=C/C1CC1

Canonical SMILES

CC(=O)C=CC1CC1

Synonyms

3-Buten-2-one, 4-cyclopropyl-, (E)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Compound 1 : 4-Methylbut-3-en-2-one

  • Structure : C5H8O, with a methyl group at C3.
  • Key Differences :
    • The methyl group lacks the steric strain and electron-donating effects of the cyclopropane ring.
    • Lower molecular weight (84.12 g/mol) and reduced steric hindrance compared to the cyclopropyl derivative.
    • Reactivity : Less reactive in cycloadditions due to the absence of ring strain.

Compound 2 : (E)-4-Phenylbut-3-en-2-one

  • Structure : C10H10O, with a phenyl group at C4.
  • Key Differences: The phenyl group provides strong electron-withdrawing effects via conjugation, enhancing the electrophilicity of the enone system. Higher thermal stability due to aromatic resonance stabilization.

Compound 3 : 4-Cyclohexylbut-3-en-2-one

  • Structure : C10H16O, with a cyclohexyl group at C4.
  • Key Differences :
    • The cyclohexyl group is bulkier and less strained, reducing reactivity in ring-opening reactions.
    • Increased hydrophobicity compared to the cyclopropyl analogue.

Physicochemical Properties

Property This compound 4-Methylbut-3-en-2-one (E)-4-Phenylbut-3-en-2-one
Boiling Point ~180–185°C (est.) 128°C 250°C
Solubility Moderate in polar solvents High in polar solvents Low in polar solvents
LogP ~1.2 (est.) 0.5 ~2.8
IR (C=O stretch) ~1680 cm⁻¹ 1675 cm⁻¹ 1705 cm⁻¹

Notes:

  • The cyclopropyl group in this compound slightly elevates the C=O stretching frequency in IR compared to 4-methylbut-3-en-2-one, indicating increased electron withdrawal .
  • The phenyl group in Compound 2 further shifts the C=O stretch to higher frequencies due to stronger resonance effects.

Conjugate Additions

  • This compound undergoes faster nucleophilic additions than 4-methylbut-3-en-2-one due to the electron-withdrawing cyclopropane ring, which polarizes the enone system.
  • Compared to 4-cyclohexylbut-3-en-2-one, the cyclopropyl derivative exhibits higher regioselectivity in Michael additions due to steric constraints .

Cycloadditions

  • The strained cyclopropane ring enhances reactivity as a dienophile in Diels-Alder reactions, outperforming 4-methylbut-3-en-2-one in reaction rates.

Thermal Stability

  • This compound is less stable than 4-phenylbut-3-en-2-one under high temperatures due to the propensity of the cyclopropane ring to undergo ring-opening reactions.

Research Findings and Limitations

  • Synthetic Utility: The cyclopropane-enone system enables access to bicyclic compounds via ring-opening/annulation cascades, a feature absent in non-cyclopropyl analogues .
  • Gaps in Data: Limited experimental studies directly compare this compound with its structural analogues. Most insights are extrapolated from general enone chemistry.
  • Safety Considerations : The compound’s reactivity necessitates careful handling, as ring strain may lead to exothermic decomposition.

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